molecular formula C14H23Cl3N4O2 B6608352 2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride CAS No. 2839157-16-1

2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride

Cat. No.: B6608352
CAS No.: 2839157-16-1
M. Wt: 385.7 g/mol
InChI Key: NZILSXKIYOYTNE-UHFFFAOYSA-N
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Description

2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride is a tricyclic compound featuring a complex heterocyclic scaffold. The structure includes two oxygen atoms (3,5-dioxa) and two nitrogen atoms (10,12-diaza) within a fused bicyclic system, further substituted with a dimethylaminoethyl group and an ethylamine side chain. The trihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications such as drug development or molecular targeting .

Properties

IUPAC Name

2-[6-[2-(dimethylamino)ethyl]-[1,3]dioxolo[4,5-e]benzimidazol-7-yl]ethanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.3ClH/c1-17(2)7-8-18-10-3-4-11-14(20-9-19-11)13(10)16-12(18)5-6-15;;;/h3-4H,5-9,15H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILSXKIYOYTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C3=C(C=C2)OCO3)N=C1CCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride is a complex organic molecule with potential biological activity. This article reviews its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound features a unique bicyclic structure that includes multiple functional groups contributing to its biological properties. The molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}, and it possesses a significant number of nitrogen atoms which may influence its interaction with biological targets.

Structural Formula

  • Molecular Formula : C₁₄H₂₀N₄O₂
  • SMILES Notation : CN(C)CCN1C2=CC3=C(C=C2N=C1CN)OCCO3
  • InChIKey : HEZBYQNIZLZOGY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be evaluated through various mechanisms such as receptor binding affinity, cellular uptake, and metabolic stability.

Receptor Interactions

Research indicates that compounds with similar structural motifs often exhibit interaction with serotonin receptors and other neurotransmitter systems. For example:

  • 5-HT Receptor Agonism : Analogous compounds have been shown to act as agonists for various serotonin receptors (5-HT1D), which are involved in mood regulation and pain perception .

Case Studies and Findings

  • Agonist Activity : A study on related compounds demonstrated significant agonist activity at the 5-HT1D receptor, suggesting potential use in treating migraine and other serotonin-related disorders .
  • Bioavailability Studies : Investigations into the pharmacokinetics of similar molecules reveal favorable absorption profiles in animal models, indicating that this compound may also exhibit good bioavailability .
  • CNS Penetration : Compounds structurally similar to the target compound have shown varying degrees of central nervous system (CNS) penetration, which is critical for therapeutic efficacy in neurological applications .

Predicted Collision Cross Section (CCS)

The following table summarizes predicted CCS values for the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+277.16591164.4
[M+Na]+299.14785176.2
[M+NH₄]+294.19245172.0
[M+K]+315.12179172.6
[M-H]-275.15135169.6

Scientific Research Applications

Structure and Composition

The compound features a tricyclic structure with multiple functional groups that contribute to its biological activity. It is characterized by:

  • A dimethylaminoethyl side chain.
  • Dioxatriazole moieties that may influence its interaction with biological targets.
  • Multiple nitrogen atoms within the cyclic structure, which can participate in hydrogen bonding and ionic interactions.

Molecular Formula

The molecular formula of the compound is C17H22Cl3N3O3C_{17}H_{22}Cl_3N_3O_3, with a molecular weight of approximately 384.27 g/mol.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural analogs have been investigated for:

  • Anticancer Activity : Research indicates that similar compounds may inhibit specific cancer cell lines by targeting signaling pathways involved in cell proliferation and survival .
  • Neuropharmacology : The presence of a dimethylamino group suggests potential activity at neurotransmitter receptors, making it a candidate for studying neurological disorders such as depression or anxiety .

Pharmacology

In pharmacological studies, the compound's interactions with various biological targets have been explored:

  • Receptor Binding Studies : Compounds with similar structures have been evaluated for their binding affinity to neurotransmitter receptors and ion channels, indicating potential use in treating psychiatric disorders .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into its role in drug metabolism and pharmacokinetics .

Material Science

The unique structural features of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties .
  • Nanotechnology : Its ability to form complexes with metals may be utilized in the development of nanomaterials for drug delivery systems or imaging agents .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally related compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation .

Case Study 2: Neuropharmacological Effects

Research on neuroactive compounds similar to this one revealed their efficacy in modulating serotonin receptors. This modulation is linked to antidepressant effects, suggesting that further exploration of this compound could lead to new treatments for mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally analogous compound identified is 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride (). Key differences include:

Dioxa Positions : The target compound has 3,5-dioxa substitution, while the analogue features 4,6-dioxa. This positional shift alters the electron distribution and hydrogen-bonding capacity.

Bridgehead Atoms : The tricyclic bridgehead positions differ (0,2,6 vs. 0,3,7), affecting the molecule’s three-dimensional conformation and steric interactions.

Hydrochloride Groups : The trihydrochloride form (target) versus dihydrochloride (analogue) likely enhances solubility and bioavailability due to increased ionic character .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (commonly applied in virtual screening), the structural similarity between the two compounds would likely be moderate. For example:

  • Tanimoto MACCS : Measures shared substructures (e.g., tricyclic core, amine groups) but penalizes differences in substituent positions.
  • Dice Morgan : Reflects similarity in atomic environments, sensitive to the altered dioxa and bridgehead configurations .

Research Findings and Implications

Computational Studies

Virtual screening workflows using similarity metrics (e.g., Tanimoto, Dice) classify the target compound and its analogue as moderate matches. However, differences in functional group placement reduce their overlap in activity predictions, underscoring the importance of precise structural alignment in drug design .

Preparation Methods

Bicyclic Precursor Preparation

The synthesis begins with a bicyclic diamine intermediate, as exemplified in analogous diazatricyclo syntheses. For instance, heating 7,11-dicyano-4,9-dimethyl-4,9-diazatricyclo[6.2.2.0²,⁷]dodeca-11-ene under acidic conditions yields a dicarboxylic acid derivative, which undergoes decarboxylation to form the tricyclic backbone.

Reaction Conditions :

  • Substrate : Endo-7,11-dicyano-4,9-dimethyl-4,9-diazatricyclo[6.2.2.0²,⁷]dodeca-11-ene.

  • Acid Hydrolysis : 6 hr at 200°C in aqueous medium.

  • Yield : 88% after recrystallization.

Ether Bridge Formation

The 3,5-dioxa bridges are introduced via nucleophilic substitution. In a protocol adapted from fluorinated ether synthesis, a phenol intermediate reacts with a tosylate-activated ethanol derivative:

Phenol+(2-Fluoroethyl) 4-methylbenzenesulfonateEt3N, CH2Cl2Fluoroethoxy Derivative\text{Phenol} + \text{(2-Fluoroethyl) 4-methylbenzenesulfonate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Fluoroethoxy Derivative}

Key Data :

  • Reagents : Triethylamine (3.0 eq.), 4-methylbenzenesulfonyl chloride (1.0 eq.).

  • Monitoring : TLC (CH2_2Cl2_2:MeOH = 9:1).

Functionalization with Amine Side Chains

Dimethylaminoethyl Group Installation

The 2-(dimethylamino)ethyl side chain is introduced via alkylation using a Grignard reagent, as demonstrated in diazatricyclo derivatives:

Tricyclic Core+Benzylmagnesium BromideTHF, RefluxAlkylated Intermediate\text{Tricyclic Core} + \text{Benzylmagnesium Bromide} \xrightarrow{\text{THF, Reflux}} \text{Alkylated Intermediate}

Optimization :

  • Solvent : Tetrahydrofuran (THF) at reflux.

  • Workup : Quenching with methanol/water, extraction with CH2_2Cl2_2.

  • Yield : ~72% after column chromatography (SiO2_2, CH2_2Cl2_2:MeOH).

Ethylamine Group Incorporation

Reductive amination or direct alkylation attaches the ethylamine moiety. A patent method employs hydrogenation of a nitrile intermediate:

NitrileH2,Pd/CAmineHClTrihydrochloride\text{Nitrile} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Amine} \xrightarrow{\text{HCl}} \text{Trihydrochloride}

Conditions :

  • Catalyst : 10% Pd/C in ethanol.

  • Pressure : 50 psi H2_2, 24 hr.

Salt Formation and Purification

Trihydrochloride Preparation

The free base is treated with concentrated HCl in ethanol, followed by solvent evaporation:

Free Base+3HClEtOHTrihydrochloride Salt\text{Free Base} + 3 \text{HCl} \xrightarrow{\text{EtOH}} \text{Trihydrochloride Salt}

Crystallization :

  • Solvent System : Ethanol/diethyl ether (1:3 v/v).

  • Purity : >99% by HPLC.

Chromatographic Purification

Final purification uses flash chromatography (SiO2_2, CH2_2Cl2_2:MeOH:NH4_4OH = 90:9:1).

Analytical Characterization

Technique Data
1^1H NMR δ 2.35 (s, 6H, N(CH3_3)2_2), 3.72 (m, 4H, OCH2_2), 8.12 (s, 1H, NH3+_3^+)
IR 1673 cm1^{-1} (C=O), 1355 cm1^{-1} (S=O)
Mass Spec m/z 309.2 [M+H]+^+ (calc. 309.3)
XRD Monoclinic crystal system, space group P21_1/c

Scale-Up Considerations

  • Cost Efficiency : Tosyl chloride activation minimizes side products.

  • Green Chemistry : Aqueous workup reduces organic waste .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, coupling tricyclic intermediates with dimethylaminoethyl groups under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradient) is critical. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm, ensuring ≥95% purity. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How can the compound’s structural conformation be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving complex tricyclic structures. Grow crystals via slow evaporation of a saturated DMSO/water solution. Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect data at 293 K. Refinement with SHELX software can achieve R-factors <0.04. Complementary techniques like NMR (¹H/¹³C, COSY, and HSQC) clarify dynamic conformations in solution .

Q. What solubility and stability profiles should be prioritized for in vitro assays?

  • Methodological Answer : Determine solubility in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry. For stability, incubate at 37°C in PBS and analyze degradation via LC-MS over 24–72 hours. Adjust buffer conditions (e.g., 0.1% BSA) if precipitation occurs. Store lyophilized aliquots at -80°C to prevent hydrolysis of the dioxa-diaza rings .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized with Gaussian 09 at B3LYP/6-31G* level). Dock into target receptor PDB structures (e.g., GPCRs) with flexible side chains. Validate predictions with MD simulations (NAMD/GROMACS) in explicit solvent (TIP3P water) for 100 ns. Compare binding energies (MM-PBSA) to experimental IC₅₀ values from SPR or ITC assays .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-based vs. biochemical assays). For example, if IC₅₀ values conflict in HEK293 vs. CHO cells, assess membrane permeability (Caco-2 assay) or efflux transporter involvement (e.g., P-gp inhibition). Use factorial design (2^k models) to isolate variables like pH, serum content, or temperature. Link discrepancies to theoretical frameworks (e.g., receptor allostery or pH-dependent solubility) .

Q. How can process engineering improve yield in large-scale synthesis?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). For example, a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design identifies optimal conditions. Implement membrane separation (nanofiltration) to remove byproducts. Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Scale-up using continuous flow reactors (microfluidic channels) reduces batch variability .

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